

Application Notes and Protocols: MM-401

Treatment for Leukemia Cells

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Compound of Interest

Compound Name: MM-401

Cat. No.: B15579423

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Introduction

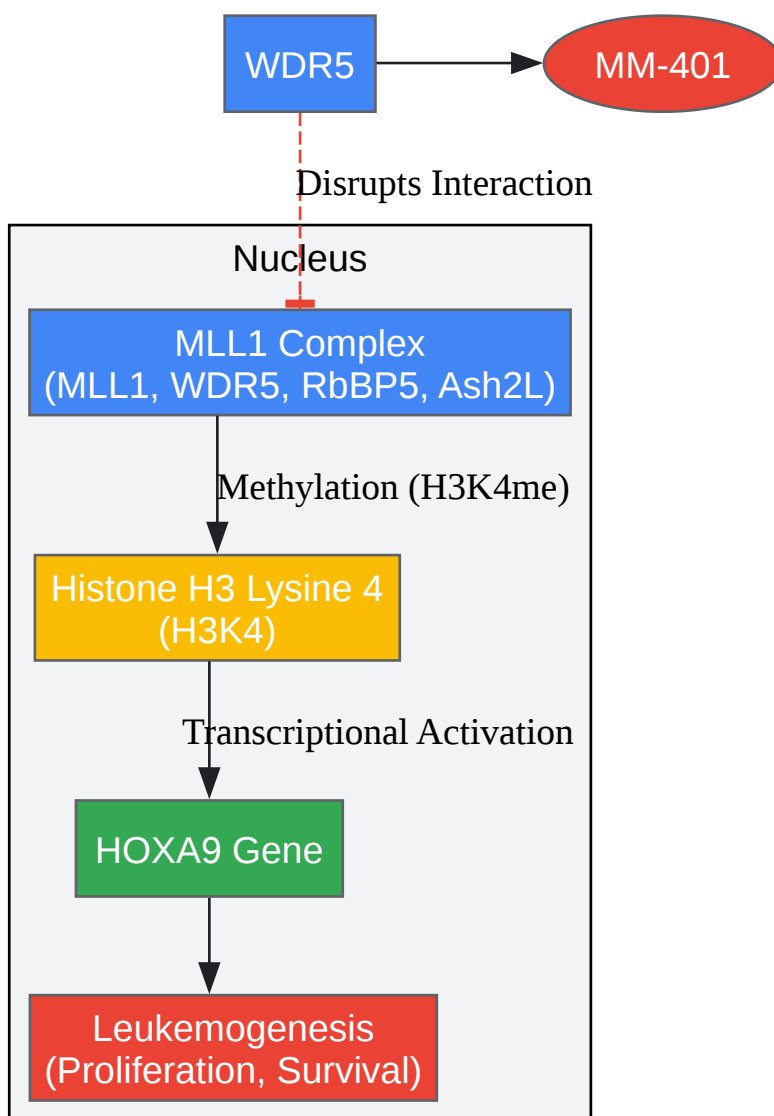
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of MLL1's catalytic activity, which is crucial for the transcription of key target genes, such as the HOXA genes, implicated in the development and maintenance of MLL-rearranged leukemias.[1][2] In preclinical studies, **MM-401** has demonstrated selective growth inhibition of leukemia cells harboring MLL translocations by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal effects on non-MLL leukemia cells or normal bone marrow cells.[1] These application notes provide detailed protocols for the in vitro treatment of leukemia cell lines with **MM-401** and subsequent analysis of its biological effects.

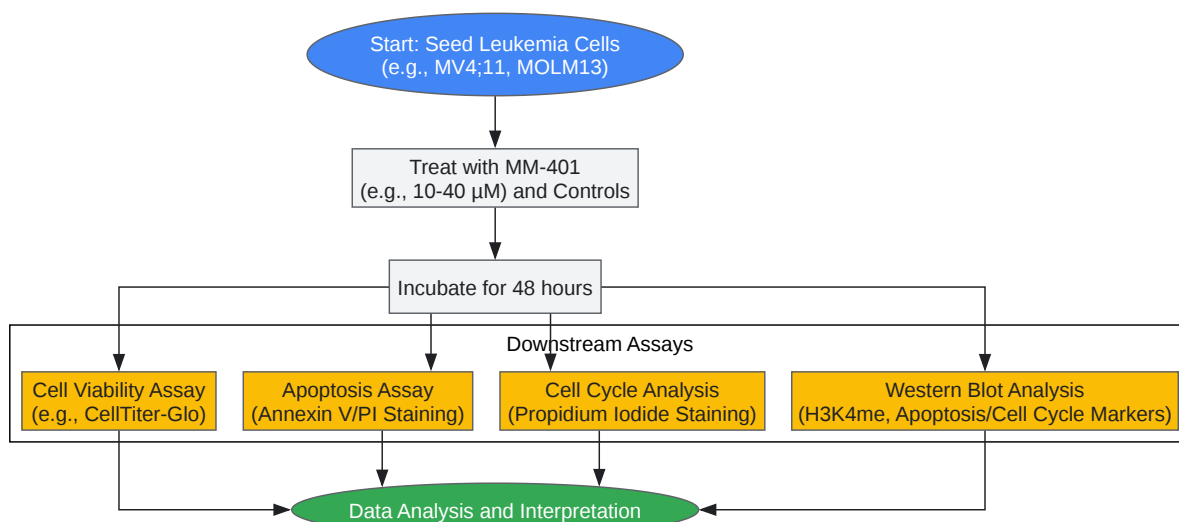
Quantitative Data Summary

The following table summarizes the effective concentrations of **MM-401** in various leukemia cell lines and biochemical assays.

Parameter	Cell Line / System	Translocation	Concentration / IC ₅₀ / GI ₅₀	Reference
WDR5-MLL1 Interaction Inhibition	Biochemical Assay	N/A	IC ₅₀ : 0.9 nM	[1][2]
MLL1 Enzymatic Activity Inhibition	Biochemical Assay	N/A	IC ₅₀ : 0.32 μM	[1][2]
Growth Inhibition (GI ₅₀)	MV4;11	MLL-AF4	12.6 μM	[1]
MOLM13	MLL-AF9	15.8 μM	[1]	
KOPN8	MLL-ENL	18.2 μM	[1]	
K562	BCR-ABL	No significant inhibition	[1]	
HL60	N/A	No significant inhibition	[1]	
U937	N/A	No significant inhibition	[1]	
H3K4 Methylation Inhibition	Murine MLL-AF9 Cells	MLL-AF9	20 μM (48h)	[1][2]
Induction of Apoptosis	Murine MLL-AF9 Cells	MLL-AF9	20 μM, 40 μM (48h)	[1]
Cell Cycle Arrest (G1/S)	Murine MLL-AF9 Cells	MLL-AF9	10 μM, 20 μM, 40 μM (48h)	[1][2]

Signaling Pathway





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References

- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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